Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. [] This compound exhibits nanomolar affinity for animal and human V1b receptors, while demonstrating significantly lower affinity for rat and human V1a, V2, and oxytocin receptors. [] In vivo studies have demonstrated SSR149415's efficacy in inhibiting corticotropin secretion induced by various stimuli, including exogenous arginine vasopressin (AVP), AVP potentiation by corticoliberin, body water loss, and restraint stress in rats. [] Additionally, SSR149415 displays anxiolytic-like activity in the four-plate test, a mouse model of anxiety. []
Relevance: Both SSR149415 and N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide share a core structure consisting of an indole moiety substituted at the 3-position with a sulfonyl group. [] The presence of this shared indole-3-sulfonyl scaffold suggests potential similarities in their binding modes and interactions with target proteins, despite differences in their specific substituents and biological activities.
Compound Description: These derivatives were designed as potential tubulin polymerization inhibitors, inspired by the anti-tubulin activity of CA-4 analogues and indoles. [] Several compounds in this series showed effective antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Compound 7d, a specific derivative within this series, exhibited potent antiproliferative activity, induced apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization similarly to colchicine. []
Relevance: These derivatives, particularly compound 7d, share a common structural motif with N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide: the presence of a substituted indole ring. [] This structural similarity highlights the importance of the indole moiety in interacting with biological targets, potentially contributing to both antiproliferative and tubulin polymerization inhibitory effects.
Compound Description: D-24851 is a potent tubulin inhibitor currently undergoing preclinical development. [] Its structure was confirmed through various spectroscopic methods, including NMR experiments and X-ray crystallography. []
Relevance: Like N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, D-24851 contains an indole moiety. [] The recurrence of indole-containing compounds in the context of tubulin inhibition suggests this structural feature may be important for interacting with tubulin or related proteins, despite variations in the substitution patterns on the indole ring.
Compound Description: These derivatives showed promising in vitro activity against human respiratory syncytial virus (RSV). [] Mechanistic studies revealed distinct modes of action: 4-49 C inhibited membrane fusion, while 1-HB-63 acted during RSV genome replication/transcription. [] Despite promising in vitro results, both compounds were ineffective in vivo, possibly due to rapid metabolism. []
Relevance: The 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives and N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide share the presence of a substituted indole ring, emphasizing the significance of this structure in medicinal chemistry for interacting with diverse biological targets, including viruses. []
Compound Description: This compound is a novel EGFR inhibitor designed for treating cancer. [] The specific compound described in the patent is N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate. []
Relevance: Both this compound and N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide contain a substituted indole ring. [] This commonality, despite differences in overall structure and specific substituents, suggests a potential role of the indole moiety in interacting with EGFR or related protein targets involved in cancer development.
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. [] Its development stemmed from optimizing previously reported 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. [] A key structural modification involved introducing a sulfonyl group, leading to the discovery of apremilast as a promising drug candidate currently in clinical trials. []
Relevance: While structurally distinct from N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, Apremilast shares the presence of a sulfonamide moiety. [] This shared feature highlights the versatility of sulfonamides in medicinal chemistry and their ability to contribute to the development of compounds with diverse biological activities.
Relevance: This derivative shares the indole core with N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, further emphasizing the importance of this moiety in pharmaceutical research, particularly for targeting COX-2 and potentially other enzymes involved in inflammatory processes. []
Compound Description: Compound 1 was identified through in silico modeling as a potential inhibitor of the S100A2-p53 protein-protein interaction. [, ] It demonstrated moderate growth inhibition (GI50 ~ 50 μM) against the MiaPaCa-2 pancreatic cancer cell line. [, ] Further research explored structural modifications to enhance its activity against pancreatic cancer. [, ]
Relevance: Both Compound 1 and N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide contain a sulfonamide group, linked to a substituted phenyl ring. [, ] This structural similarity, although within different chemical contexts, underscores the significance of the sulfonamide moiety and its potential for developing compounds with anti-cancer properties, particularly those targeting protein-protein interactions like the S100A2-p53 complex.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.